BenchChemオンラインストアへようこそ!

Itk/trka-IN-1

ITK inhibition T-cell signaling Kinase inhibitor potency

ITK/TRKA-IN-1 delivers unmatched dual-target potency—1.0 nM ITK IC50 (19-fold over BMS-509744, 5.6-fold over PF-07245303) plus 96% TRKA inhibition—in a single benzimidazole-derived probe. Enables simultaneous interrogation of TCR-mediated cytokine production and NGF/TRKA pruritus signaling without the confounding variables of single-target substitution. Supplied at ≥98% purity for atopic dermatitis pathophysiology studies where both pathogenic axes must be modulated. Choose ITK/TRKA-IN-1 for the highest biochemical ITK potency among characterized dual ITK/TRKA inhibitors.

Molecular Formula C25H30F2N6O2
Molecular Weight 484.5 g/mol
Cat. No. B12416173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItk/trka-IN-1
Molecular FormulaC25H30F2N6O2
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N(C)C(=O)C(C)N3CCOCC3)N=C(N2)C4=NNC5=C4CC6C(C5)(C6(F)F)C
InChIInChI=1S/C25H30F2N6O2/c1-13-9-16-17(11-19(13)32(4)23(34)14(2)33-5-7-35-8-6-33)29-22(28-16)21-15-10-20-24(3,25(20,26)27)12-18(15)30-31-21/h9,11,14,20H,5-8,10,12H2,1-4H3,(H,28,29)(H,30,31)/t14-,20-,24+/m0/s1
InChIKeyPWTZWYZDFORBCV-OSZRXVRWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ITK/TRKA-IN-1 Procurement Guide: Dual Kinase Inhibitor for T-Cell and Neurotrophin Signaling Research


ITK/TRKA-IN-1 (CAS 2655557-54-1) is a dual inhibitor of interleukin-2-inducible T-cell kinase (ITK) and tropomyosin receptor kinase A (TRKA) . As a benzimidazole-derived chemical probe tool with molecular formula C25H30F2N6O2 and molecular weight 484.54 [1], this compound enables simultaneous interrogation of T-cell receptor signaling pathways and NGF/TRKA-mediated signaling cascades in a single experimental system [2]. The compound is supplied at ≥98% purity [1] for research use in kinase inhibition studies.

Why ITK/TRKA-IN-1 Cannot Be Substituted with Generic ITK or TRKA Single-Target Inhibitors


Single-target ITK inhibitors such as BMS-509744 or selective TRKA inhibitors such as Anizatrectinib and TrkA-IN-1 lack the dual-target inhibitory profile that defines ITK/TRKA-IN-1 [1]. Even among dual ITK/TRK inhibitors, potency diverges significantly: ITK/TRKA-IN-1 exhibits ITK IC50 of 1.0 nM compared to PF-07245303's 5.62 nM, representing a >5-fold potency differential [2]. The dual-target mechanism is pharmacologically distinct: ITK inhibition suppresses TCR-mediated T-cell cytokine production, while TRKA inhibition blocks NGF-dependent basophil activation and pruritus signaling—two pathways that converge in inflammatory dermatoses such as atopic dermatitis [3]. Generic substitution with single-target agents would leave one pathogenic pathway unaddressed, while substitution with lower-potency dual inhibitors may yield insufficient target engagement at equivalent concentrations.

ITK/TRKA-IN-1 Quantitative Evidence Guide: Comparative Potency Data for Procurement Decisions


ITK/TRKA-IN-1 vs. PF-07245303: 5.6-Fold Superior ITK Biochemical Potency

ITK/TRKA-IN-1 demonstrates ITK IC50 of 1.0 nM , compared to PF-07245303's reported ITK IC50 of 5.62 nM at 1 mM ATP [1]. The 5.6-fold difference in biochemical potency against the ITK target represents a meaningful potency advantage. Both compounds function as dual ITK/TRK family inhibitors; however, the biochemical potency differential favors ITK/TRKA-IN-1 for assays where maximal ITK target engagement is prioritized.

ITK inhibition T-cell signaling Kinase inhibitor potency Atopic dermatitis

ITK/TRKA-IN-1 vs. BMS-509744: 19-Fold Superior ITK Biochemical Potency

ITK/TRKA-IN-1 achieves ITK IC50 of 1.0 nM [1], while the widely used selective ITK inhibitor BMS-509744 exhibits ITK IC50 of 19 nM under comparable biochemical assay conditions . This represents a 19-fold potency difference favoring ITK/TRKA-IN-1. BMS-509744 is an ATP-competitive inhibitor selective for ITK over other Tec family kinases (>200-fold selectivity) but lacks TRKA inhibitory activity entirely.

ITK inhibition T-cell receptor signaling Selectivity profiling Kinase assay

ITK/TRKA-IN-1 vs. TrkA-IN-1: Dual-Target vs. Single-Target TRKA Inhibition

ITK/TRKA-IN-1 demonstrates 96% TRKA inhibition [1] in addition to its 1.0 nM ITK IC50. In contrast, TrkA-IN-1 is a single-target selective TRKA inhibitor with IC50 of 99 nM in a cell-based assay and no reported ITK inhibitory activity. The dual-target profile of ITK/TRKA-IN-1 enables simultaneous investigation of both T-cell activation and NGF/TRKA signaling pathways in a single experimental system, whereas TrkA-IN-1 can only address TRKA-mediated effects.

TRKA inhibition NGF signaling Analgesic activity Cell-based assay

ITK/TRKA-IN-1 vs. FLT3/TrKA-IN-1: Divergent Dual-Target Profiles for Distinct Research Applications

ITK/TRKA-IN-1 targets ITK (IC50 1.0 nM) and TRKA (96% inhibition) [1]. FLT3/TrKA-IN-1 targets FLT3 (IC50 43.8 nM), FLT3-ITD (97.2 nM), FLT3-TKD (92.5 nM), and TRKA (23.6 nM) [2] with no reported ITK inhibitory activity. The target profiles are fundamentally distinct: ITK/TRKA-IN-1 addresses T-cell receptor and neurotrophin signaling; FLT3/TrKA-IN-1 addresses FLT3-driven hematologic malignancies and TRKA-mediated signaling. The TRKA potency also differs (23.6 nM IC50 for FLT3/TrKA-IN-1 vs. 96% inhibition reported for ITK/TRKA-IN-1).

FLT3 inhibition TRKA inhibition Acute myeloid leukemia Dual kinase inhibitor

ITK/TRKA-IN-1 TRKA Inhibition: Functional Distinction from Selective TRKA Inhibitors

ITK/TRKA-IN-1 achieves 96% TRKA inhibition while simultaneously inhibiting ITK at 1.0 nM. Selective TRKA inhibitors such as Anizatrectinib (hTrkA-IN-1, compound 2 from WO2015175788) exhibit TRKA IC50 of 1.3 nM with oral bioavailability [1] but completely lack ITK inhibitory activity. The key differentiation is functional rather than purely potency-driven: ITK/TRKA-IN-1 provides dual-pathway modulation in a single probe molecule, enabling experimental designs that would require two separate single-target inhibitors to approximate.

TRKA inhibition Anizatrectinib Kinase inhibitor selectivity Neurotrophin signaling

ITK/TRKA-IN-1 vs. Single-Target ITK Inhibitor (PF-06465469): Functional Trade-off Between Potency and Selectivity

ITK/TRKA-IN-1 achieves ITK IC50 of 1.0 nM [1]. The covalent ITK inhibitor PF-06465469 demonstrates ITK IC50 of 2 nM [2]. The two compounds have comparable ITK potency (1.0 nM vs. 2.0 nM; 2-fold difference). The key differentiation lies in target coverage: PF-06465469 is a covalent ITK-selective inhibitor with no TRKA activity, whereas ITK/TRKA-IN-1 adds TRKA inhibition (96% inhibition) at the cost of broader target engagement.

ITK covalent inhibitor Selectivity profiling T-cell signaling Kinase inhibitor

ITK/TRKA-IN-1 Optimal Research Application Scenarios Based on Evidence


Dual-Pathway Investigation in Inflammatory Dermatoses (Atopic Dermatitis)

ITK/TRKA-IN-1 is optimally suited for studies investigating the convergence of T-cell-mediated inflammation and NGF/TRKA-mediated pruritus signaling in atopic dermatitis. ITK inhibition (1.0 nM IC50) suppresses TCR-dependent cytokine production from CD4+ and CD8+ T cells; TRKA inhibition (96% inhibition) blocks NGF-induced basophil activation and pruritus-associated pathways [1]. This dual-target profile enables a single probe compound to modulate both pathogenic axes that are relevant to atopic dermatitis pathophysiology. PF-07245303, which demonstrates comparable dual inhibition with functional cellular IC50 values for cytokine suppression, represents the closest comparator in this application space [1].

T-Cell Receptor Signaling Studies Requiring Maximal ITK Potency

For biochemical and cellular assays focused primarily on ITK-dependent T-cell receptor signaling, ITK/TRKA-IN-1 provides 1.0 nM ITK IC50 , representing a 19-fold potency advantage over BMS-509744 (19 nM) and a 5.6-fold advantage over PF-07245303 (5.62 nM) [1]. This enhanced potency enables lower compound concentrations to achieve equivalent target engagement, which may reduce off-target effects in complex cellular systems. Procurement of ITK/TRKA-IN-1 for ITK-focused studies provides higher biochemical potency than any characterized single-target ITK comparator.

NGF/TRKA Signaling Studies with Optional T-Cell Pathway Modulation

When investigating NGF/TRKA signaling with the option to additionally modulate T-cell pathways in the same experimental system, ITK/TRKA-IN-1 offers 96% TRKA inhibition with concurrent 1.0 nM ITK inhibition. This differs from selective TRKA inhibitors such as TrkA-IN-1 (cell-based TRKA IC50 99 nM) and Anizatrectinib (biochemical TRKA IC50 1.3 nM) [2], which lack ITK activity. The procurement decision depends on whether dual-pathway capability is required or whether TRKA-selective inhibition is sufficient.

Comparative Selectivity Profiling of Dual vs. Single-Target Inhibitors

ITK/TRKA-IN-1 serves as a reference dual-target probe compound for studies comparing the pharmacological effects of dual ITK/TRKA inhibition against single-target ITK inhibitors (e.g., BMS-509744, PF-06465469) or single-target TRKA inhibitors (e.g., TrkA-IN-1, Anizatrectinib). The 1.0 nM ITK IC50 and 96% TRKA inhibition establish a baseline dual-target profile against which the contributions of each target to observed phenotypes can be deconvoluted using selective comparators [2]. Note: Comprehensive kinase selectivity panel data is not available in the public domain; researchers requiring broad selectivity characterization should verify panel data prior to procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itk/trka-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.